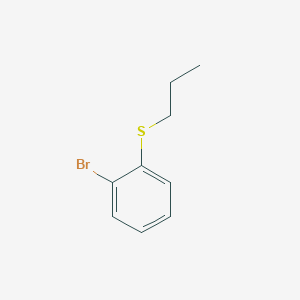

(2-Bromophenyl)(propyl)sulfane

Description

Overview of Organosulfur Chemistry

Organosulfur chemistry, the study of organic compounds containing sulfur, is a field with a rich history and diverse applications. bldpharm.com These compounds are noted for their significant roles in biochemistry, medicine, and materials science. chemscene.com Nature abounds with organosulfur compounds; for instance, the amino acids cysteine and methionine, and the vitamin thiamine (B1217682) all contain sulfur. bldpharm.com

The scientific investigation of organosulfur compounds dates back to the 19th century. sigmaaldrich.com Early research focused on the isolation and identification of sulfur-containing compounds from natural sources, such as the characterization of allyl derivatives from garlic oil. sigmaaldrich.combldpharm.com The analogy between sulfur and oxygen compounds was recognized early on, influencing the development of theoretical frameworks in organic chemistry. sigmaaldrich.com Over the years, research has evolved from basic discovery to the application of physical organic chemistry methods to understand the mechanisms of organosulfur reactions. sigmaaldrich.com Modern research continues to expand, with significant interest in the isotopic evolution of organosulfur compounds and their roles in geochemistry and the development of novel synthetic methodologies. rsc.orgchemical-suppliers.eu

Organosulfur compounds are classified based on the functional group containing the sulfur atom. bldpharm.com Sulfides, also known as thioethers, are one major class, characterized by a sulfur atom bonded to two organic groups (R-S-R'). ucl.ac.uk Aryl alkyl sulfides, the specific class to which (2-Bromophenyl)(propyl)sulfane belongs, feature a sulfur atom connected to one aromatic (aryl) group and one non-aromatic (alkyl) group.

The structural diversity within this class is vast, stemming from the variety of possible aryl and alkyl substituents. This diversity allows for the fine-tuning of the molecule's physical, chemical, and biological properties. The geometry around the sulfur atom in sulfides is bent, similar to ethers, but with a smaller C-S-C bond angle due to the larger size of the sulfur atom compared to oxygen. The C-S bonds are also longer and weaker than C-O bonds, which influences their reactivity.

Significance of Aryl Alkyl Sulfides in Synthetic Methodologies

Aryl alkyl sulfides are valuable intermediates in organic synthesis and are core components of many biologically active compounds and materials. chemicalbook.comsigmaaldrich.com Their presence in pharmaceuticals targeting conditions like asthma and cancer underscores their importance. sigmaaldrich.comcardiff.ac.uk Consequently, the development of efficient methods for their synthesis is a significant area of research. chemicalbook.com

Traditional methods for forming the crucial carbon-sulfur (C-S) bond often involved the reaction of thiols with aryl electrophiles. sigmaaldrich.com However, modern advancements have led to a variety of transition-metal-catalyzed cross-coupling reactions, which offer greater efficiency and functional group tolerance. cardiff.ac.uk For instance, nickel- and palladium-catalyzed reactions have become prominent for creating aryl sulfide (B99878) linkages. guidechem.com Recent innovations even explore thiol-free synthesis routes, such as nickel-catalyzed aryl exchange reactions between aryl sulfides and aromatic esters, to avoid the use of toxic and malodorous thiols. sigmaaldrich.com Decarbonylative approaches using thioesters are also emerging as a powerful strategy for forging C-S bonds.

Role of Halogenation in Aromatic Systems: Focus on Bromine

Halogenation is a fundamental transformation in organic chemistry, involving the introduction of one or more halogen atoms into a molecule. In aromatic systems, this is typically achieved through electrophilic aromatic substitution (EAS). Bromination of aromatic rings, in particular, is a key step in the synthesis of many specialty chemicals and pharmaceutical intermediates.

The reaction involves an electrophilic bromine species attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The reactivity of the aromatic ring and the regioselectivity of the substitution are heavily influenced by any pre-existing substituents on the ring.

The presence of a bromine atom on an aromatic ring imparts specific electronic and steric effects.

Electronic Effects : Bromine is an electronegative atom and thus exerts a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. This effect reduces the electron density of the ring, making it less reactive towards further electrophilic attack compared to unsubstituted benzene (B151609). However, bromine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This resonance effect directs incoming electrophiles to the ortho and para positions. Because the inductive effect is stronger than the resonance effect for halogens, bromine is classified as a deactivating, but ortho, para-directing group.

Steric Effects : The size of the bromine atom can influence the regioselectivity of reactions. Steric hindrance can make the ortho positions less accessible to incoming reagents, particularly if the reagent or other substituents on the ring are bulky. This can lead to a preference for substitution at the less sterically hindered para position.

The compound of interest, this compound, features a bromine atom and a propylthio group in an ortho relationship (at positions 1 and 2 of the benzene ring). This specific arrangement can lead to unique reactivity.

Ortho-substituents can sterically hinder reactions at the adjacent positions and can also influence the conformation of the substituent groups. For example, the proximity of the bromine and the propylthio group can influence the orientation of the propyl chain relative to the aromatic ring.

Furthermore, the presence of substituents at the ortho position is a critical consideration in modern synthetic reactions, such as cross-coupling. The steric bulk of an ortho group can inhibit the approach of a metal catalyst, potentially slowing down or preventing a desired transformation. guidechem.com However, ortho substituents can also be exploited to direct reactions to other positions or to facilitate specific intramolecular cyclizations. The development of catalytic systems capable of overcoming the steric challenges posed by ortho-substituted substrates is an active area of research.

Data for this compound and Related Isomers

The following table provides available data for the target compound and its structural isomers.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1332350-80-7 sigmaaldrich.com | C₉H₁₁BrS | 231.15 bldpharm.com | |

| (3-Bromophenyl)(propyl)sulfane | 1519964-58-9 | C₉H₁₁BrS | 231.15 bldpharm.com | |

| (4-Bromophenyl)(propyl)sulfane | 76542-19-3 bldpharm.com | C₉H₁₁BrS | 231.15 bldpharm.com |

Research Rationale and Scope for this compound

The scientific interest in This compound stems from its potential as a synthetic intermediate, particularly in the creation of more complex sulfur-containing and halogenated molecules. Research into related compounds, such as its isomers and analogues, highlights the importance of understanding the influence of the halogen's position on the aromatic ring on the compound's reactivity and potential applications.

A key area of research involving similar aryl alkyl sulfides is their oxidation to sulfoxides and sulfones. cardiff.ac.uk These oxidized derivatives are valuable in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. A doctoral thesis focused on the biocatalytic synthesis of sulfoxides utilized various substituted aryl alkyl sulfides, including the analogous (4-bromophenyl)(propyl)sulfane and (2-chlorophenyl)(ethyl)sulfane, as substrates. ucl.ac.uk This underscores the relevance of preparing compounds like This compound to explore their behavior in such transformations. The steric hindrance and electronic effects of the ortho-bromo substituent could lead to unique reactivity and selectivity in oxidation reactions compared to its para-substituted counterpart. mdpi.comoup.com

Furthermore, the bromine atom on the phenyl ring of This compound can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This functionality allows for the further elaboration of the molecule, attaching other organic fragments to the aromatic core and building more complex structures. The study of such reactions on this specific isomer can provide valuable insights into the interplay between the ortho-bromo and propylthio groups in directing the outcome of these synthetic transformations.

Interactive Data Tables

Below are tables summarizing key information for This compound and related compounds, based on available data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1332350-80-7 | rsc.org |

| Molecular Formula | C₉H₁₁BrS | rsc.org |

| Molecular Weight | 231.15 g/mol | rsc.org |

| SMILES Code | CCCSC1=CC=CC=C1Br | rsc.org |

Table 2: Comparison of Related Aryl Alkyl Sulfides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (4-Bromophenyl)(propyl)sulfane | 76542-19-3 | C₉H₁₁BrS | 231.15 |

| (2-Chlorophenyl)(ethyl)sulfane | 87424-98-4 | C₈H₉ClS | 172.67 |

| Phenyl(propyl)sulfane | Not explicitly found | C₉H₁₂S | 152.26 |

Detailed Research Findings

While specific, in-depth research articles focusing solely on This compound are not prevalent in the public domain, its synthesis and potential reactivity can be inferred from studies on analogous compounds.

A general and widely used method for the synthesis of aryl alkyl sulfides involves the reaction of a thiophenol with an alkyl halide in the presence of a base. For This compound , this would involve the reaction of 2-bromothiophenol (B30966) with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). A thesis on the biocatalytic synthesis of sulfoxides describes the synthesis of the analogous (4-bromophenyl)(propyl)sulfane from 4-bromothiophenol (B107966) and iodopropane, yielding a yellow oil. ucl.ac.uk This suggests a similar synthetic route would be effective for the ortho-isomer.

The reactivity of the ortho-bromo substituent is a key area of interest. In catalytic reactions, the proximity of the propylthio group could influence the coordination of metal catalysts to the bromine-bearing carbon, potentially altering reaction rates and outcomes compared to the less sterically hindered para-isomer. Studies on the oxidation of sterically hindered ortho-bromophenyl methyl sulfide have shown selective formation of the sulfoxide (B87167) with lower conversion rates compared to less hindered analogues, highlighting the impact of the ortho-halogen. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-propylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYFUGBAHQQLQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromophenyl Propyl Sulfane and Analogues

Carbon-Sulfur Bond Formation Strategies

Direct Carbon-Hydrogen Sulfenylation/Thiolation

Electrochemical C-S Bond Formation

Electrochemical synthesis has emerged as a green and efficient alternative for the formation of carbon-sulfur bonds. This method avoids the use of metal catalysts and chemical oxidants, which are often costly and can lead to unwanted byproducts. bohrium.comthieme-connect.com In the context of synthesizing aryl sulfides, electrochemistry offers a direct approach through the C-H sulfidation of arenes with disulfides. bohrium.com

This technique typically involves an undivided cell setup at room temperature, where various aryl thiols can be transformed smoothly. bohrium.com The process is characterized by its wide substrate compatibility and mild reaction conditions, making it a practical strategy for gram-scale synthesis. bohrium.com Mechanistic studies, often supported by cyclic voltammetry (CV) and control experiments, suggest a plausible reaction pathway for this electrochemical transformation. bohrium.com The core principle involves the electrochemical oxidation of a thiol to a thiyl radical, which then attacks the aromatic ring, followed by further oxidation and deprotonation to yield the aryl sulfide (B99878).

Metal-Free Cross-Dehydrogenative Coupling Strategies

Metal-free cross-dehydrogenative coupling (CDC) has become a significant tool for forming C-S bonds, offering an atom-economical and greener alternative to transition-metal-catalyzed reactions. nih.gov These methods directly couple C-H and S-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov

One notable approach involves the use of molecular iodine (I2) as an inexpensive and environmentally benign catalyst. nih.gov This method demonstrates good regioselectivity and broad substrate compatibility under mild reaction conditions. nih.gov Another strategy employs nitrosonium ion (NOx+) catalysis for the aerobic, metal-free cross-dehydrogenative coupling of heteroarenes with thiophenols. This sustainable method utilizes ambient oxygen as the terminal oxidant, with water as the only byproduct. rsc.org Although these examples focus on different aromatic systems, the underlying principles can be adapted for the synthesis of aryl propyl sulfanes.

| Catalyst/Reagent | Oxidant | Key Features |

| Molecular Iodine (I2) | - | Inexpensive, environmentally benign, good regioselectivity. nih.gov |

| Nitrosonium ion (NOx+) | Ambient Oxygen | Mild conditions, water is the sole byproduct. rsc.org |

Alkylation of Thiophenols/Thiolates with Propyl Halides/Electrophiles

The alkylation of thiophenols or their corresponding thiolates with propyl halides is a fundamental and widely used method for the synthesis of aryl propyl sulfides. jmaterenvironsci.com This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the thiolate acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide leaving group. researchgate.net

The reaction is commonly carried out in the presence of a base to deprotonate the thiophenol, thereby generating the more nucleophilic thiolate anion. jmaterenvironsci.comresearchgate.net A variety of bases can be employed, with common choices including sodium carbonate or potassium carbonate. researchgate.net The choice of solvent and reaction conditions can influence the efficiency of the reaction. While traditional methods often utilize organic solvents, greener alternatives using aqueous media have also been developed. For instance, aqueous tetra-n-butylammonium hydroxide (B78521) has been shown to act as a versatile basic catalyst for the alkylation of both aliphatic and aromatic thiols with various alkyl halides under neat conditions. jmaterenvironsci.com

A general reaction scheme is as follows:

Ar-SH + CH3CH2CH2-X + Base → Ar-S-CH2CH2CH3 + [Base-H]⁺X⁻

Where Ar represents the (initially unbrominated) phenyl group and X is a halide (e.g., Br, Cl, I).

Strategies for Introducing the Bromine Moiety into Sulfanes

Once the aryl propyl sulfane backbone has been synthesized, the next critical step is the introduction of a bromine atom at the desired position on the aromatic ring. Electrophilic aromatic substitution is the primary method for this transformation.

Electrophilic Aromatic Bromination of Aryl Propyl Sulfanes

Electrophilic aromatic bromination is a classic and effective method for preparing aryl bromides. nih.govresearchgate.net In the case of aryl propyl sulfanes, the sulfide group (-S-propyl) is an ortho, para-directing activator. This means it directs incoming electrophiles, such as a bromine cation (Br⁺) or its equivalent, to the positions ortho and para to the sulfur atom.

The reaction mechanism involves the attack of the electron-rich aromatic ring on the electrophilic bromine species, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org A base in the reaction mixture then removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding the brominated product. wikipedia.org

Regioselective Bromination Techniques

Achieving high regioselectivity in the bromination of activated aromatic compounds is crucial for synthesizing a specific isomer like (2-Bromophenyl)(propyl)sulfane. The inherent ortho, para-directing nature of the alkylthio group means that a mixture of 2-bromo and 4-bromo isomers is possible. The ratio of these products can be influenced by several factors, including the choice of brominating agent, solvent, and reaction temperature. nih.gov

For instance, certain brominating systems are known to exhibit high para-selectivity. nih.gov However, by carefully controlling the reaction conditions, it is often possible to favor the formation of the ortho-isomer. Steric hindrance can play a role; the bulky propylthio group might partially hinder the approach of the electrophile to the ortho positions, but electronic effects are often dominant. The use of specific catalysts or solvents can also modulate the regiochemical outcome. For example, mandelic acid has been used to catalyze a highly regioselective aromatic bromination with N-bromosuccinimide in aqueous conditions. organic-chemistry.org

Utilization of N-Bromosuccinimide (NBS) in Bromination Protocols

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic compounds, particularly those that are electron-rich, such as phenols, anilines, and aryl sulfides. missouri.eduwikipedia.orgyoutube.com NBS is a convenient and safer alternative to liquid bromine, as it is a crystalline solid that provides a low, constant concentration of bromine in the reaction mixture. masterorganicchemistry.com

The bromination of activated aromatic rings with NBS can proceed with high efficiency. organic-chemistry.org The choice of solvent can significantly influence the regioselectivity of the reaction. For example, using dimethylformamide (DMF) as the solvent in NBS brominations has been reported to lead to high levels of para-selectivity for some substrates. youtube.com To achieve the desired ortho-bromination for this compound, careful selection of reaction conditions is necessary.

| Reagent | Substrate Type | Key Features of Protocol |

| N-Bromosuccinimide (NBS) | Electron-rich aromatics | Convenient solid reagent, safer than Br2. missouri.edumasterorganicchemistry.com |

| NBS in Acetonitrile (B52724) | Wide range of arenes | Highly para-selective with respect to the most activating group. nih.gov |

| NBS with Mandelic Acid | Aromatic compounds | Catalytic, aqueous conditions, highly regioselective. organic-chemistry.org |

Synthesis from Pre-brominated Aromatic Precursors (e.g., 2-Bromobenzenethiol)

The direct S-alkylation of 2-bromobenzenethiol with a suitable propyl halide represents a primary and straightforward route to this compound. This nucleophilic substitution reaction is typically facilitated by a base to deprotonate the thiol, thereby generating a more nucleophilic thiolate anion.

The general transformation can be depicted as follows:

Detailed Research Findings:

While a specific protocol for the synthesis of this compound is not extensively detailed in the literature, the synthesis of analogous aryl alkyl sulfides provides a well-established framework. The reaction conditions can be adapted from general procedures for the S-alkylation of aryl thiols. Key parameters influencing the reaction's success include the choice of base, solvent, and temperature.

Commonly employed bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and organic bases such as triethylamine (B128534) (Et₃N). The selection of the solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile being frequently used to facilitate the nucleophilic substitution. In some instances, phase-transfer catalysts are employed to enhance the reaction rate, particularly in biphasic systems.

The following table summarizes typical conditions for the S-alkylation of aryl thiols with alkyl halides, which are applicable to the synthesis of this compound.

| Aryl Thiol | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| Thiophenol | Benzyl (B1604629) chloride | K₂CO₃ | DMF | Room Temp | >95 |

| 4-Chlorothiophenol | Ethyl bromide | NaOH | Ethanol | Reflux | 85-95 |

| 2-Naphthalenethiol | Methyl iodide | Cs₂CO₃ | Acetonitrile | 50 | >90 |

This table presents a compilation of representative data from various sources on the synthesis of aryl alkyl sulfides.

For the synthesis of this compound, a plausible approach would involve the reaction of 2-bromobenzenethiol with 1-bromopropane (B46711) or 1-iodopropane (B42940) in the presence of a base like potassium carbonate in a solvent such as DMF at room temperature or with gentle heating.

Green Chemistry Principles in the Synthesis of Aryl Alkyl Sulfides

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aryl alkyl sulfides to minimize environmental impact. This has led to the development of methodologies that utilize safer solvents, reduce waste, and improve energy efficiency.

A significant advancement in the green synthesis of aryl alkyl sulfides is the move away from volatile and often toxic organic solvents. Reactions conducted under solvent-free conditions or in water are highly desirable from an environmental and economic perspective. sid.ir

Solvent-Free Synthesis:

Solvent-free, or neat, reactions often lead to higher reaction rates, simplified work-up procedures, and reduced waste generation. The S-alkylation of thiols with alkyl halides can be effectively carried out under these conditions, sometimes with microwave irradiation to accelerate the reaction. In a typical solvent-free procedure, the aryl thiol, alkyl halide, and a solid-supported base are mixed and heated.

Aqueous Reaction Conditions:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of thioethers in aqueous media has been successfully demonstrated. sid.ir These reactions often utilize a base and may be facilitated by a phase-transfer catalyst to overcome the limited solubility of organic reactants in water. An environmentally benign and efficient process for preparing thioethers involves the reaction of alkyl halides and thiols in water in the presence of bases like K₂CO₃ or Et₃N, resulting in high yields. sid.ir

The following table presents research findings for the synthesis of aryl alkyl sulfides under green conditions.

| Aryl Thiol | Alkyl Halide | Conditions | Base | Yield (%) | Reference |

| Thiophenol | Benzyl bromide | Solvent-free, 100 °C, 16 h | - | 94 | Movassagh, et al. |

| 4-Methylthiophenol | n-Butyl bromide | Water, Room Temp, 1.5 h | K₂CO₃ | 95 | Azizi, et al. sid.ir |

| Thiophenol | Benzyl chloride | Water, Room Temp, 1 h | Et₃N | 98 | Azizi, et al. sid.ir |

This interactive data table summarizes key findings from studies on the green synthesis of aryl alkyl sulfides.

These methodologies offer significant advantages, including mild reaction conditions, high conversions, and simplified product isolation, often through simple filtration. sid.ir

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering benefits such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The application of continuous flow systems to the synthesis of aryl alkyl sulfides is an area of active research.

In a typical continuous flow setup for the synthesis of aryl alkyl sulfides, solutions of the aryl thiol and the alkyl halide, along with a base, are pumped through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst or base. The product stream is then collected, and the desired sulfide can be isolated after solvent removal.

Research Findings:

Studies have demonstrated the feasibility of performing C-S cross-coupling reactions in continuous flow systems. For instance, packed-bed reactors containing a heterogeneous catalyst have been used for the coupling of thiols with aryl halides. researchgate.net This approach allows for easy separation of the catalyst from the product stream and enables catalyst recycling.

Rapid alkylations of thiols have been achieved in a packed-bed flow reactor using potassium carbonate as a heterogeneous base in anhydrous solvents at ambient temperature. researchgate.net This method offers the advantage of a simple work-up, as only the removal of the solvent is required to isolate the product. researchgate.net

The key parameters in a continuous flow synthesis include the reactor temperature, residence time (controlled by the flow rate and reactor volume), and the concentration of the reactants. Optimization of these parameters is crucial for achieving high yields and purity.

| Reactants | Reactor Type | Catalyst/Base | Solvent | Residence Time | Yield (%) |

| Thiophenol + Iodobenzene | Packed-bed | Cu/APSiO₂ | THF | - | >90 |

| Thiophenol + Benzyl Bromide | Packed-bed | K₂CO₃ | Acetone | 2 min | 80 |

This table illustrates representative data for the continuous flow synthesis of aryl alkyl sulfides.

The use of microreactors in continuous flow synthesis can lead to significant acceleration of reactions compared to batch processes due to improved irradiation and mixing. acs.org

Reactivity and Chemical Transformations of 2 Bromophenyl Propyl Sulfane

Transformations at the Sulfur Center

The sulfur atom in (2-Bromophenyl)(propyl)sulfane is a key site for chemical reactions, most notably oxidation. The ability to control the oxidation state of the sulfur, from sulfide (B99878) to sulfoxide (B87167) and then to sulfone, is a powerful tool in synthetic organic chemistry.

Oxidation Reactions to Sulfoxides and Sulfones

The oxidation of this compound can be controlled to selectively produce either the corresponding sulfoxide, (2-Bromophenyl)(propyl)sulfoxide, or the sulfone, (2-Bromophenyl)(propyl)sulfone. The choice of oxidant and reaction conditions are critical in determining the final product.

The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis. For a compound like this compound, this conversion introduces a chiral center at the sulfur atom, opening up possibilities for asymmetric synthesis. A variety of methods have been developed for this purpose, ranging from traditional chemical oxidants to more modern catalytic systems.

Commonly used reagents for selective sulfoxidation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst to prevent overoxidation to the sulfone. Metal complexes, such as those based on molybdenum, vanadium, and titanium, are effective catalysts for this transformation. For instance, a molybdenum-copper catalytic system has been shown to be highly chemoselective for the sulfoxidation of thioethers using nitrate (B79036) salts as the oxidant. Another approach involves the use of phosphomolybdate hybrids as catalysts with hydrogen peroxide.

Photocatalytic methods offer a greener alternative, utilizing visible light and a photosensitizer, such as a porphyrin-carbon nanotube nanohybrid, to activate oxygen from the air for the selective oxidation of sulfides. Furthermore, N-fluorobenzenesulfonimide (NFSI) has been employed as an oxidant that can be controlled to yield either the sulfoxide or the sulfone by adjusting the reaction conditions.

The following table summarizes some of the methodologies applicable to the selective sulfoxidation of aryl propyl sulfides.

| Oxidant | Catalyst / Conditions | Solvent | Key Features |

| Hydrogen Peroxide (H₂O₂) | Dendritic Phosphomolybdate Hybrid | Ethanol | Recyclable catalyst, environmentally benign. |

| Hydrogen Peroxide (H₂O₂) | Mn₂ZnO₄ Spinel Nanoparticles | Ethanol | Heterogeneous catalyst, mild conditions. |

| Air (O₂) | Porphyrin-Carbon Nanotube Nanohybrid / Visible Light | Water | Sustainable, recyclable photocatalyst. |

| Nitrate Salts | MoO₂Cl₂(OPPh₃)₂ / Cu(NO₃)₂ | Acetonitrile (B52724) | High chemoselectivity, mild conditions. |

| N-Fluorobenzenesulfonimide (NFSI) | Water | Water | Switchable between sulfoxide and sulfone. |

Further oxidation of the sulfoxide derived from this compound, or direct oxidation of the sulfide with stronger oxidizing agents or more forcing conditions, leads to the formation of (2-Bromophenyl)(propyl)sulfone. Sulfones are valuable synthetic intermediates due to their chemical stability and the electron-withdrawing nature of the sulfonyl group.

Hydrogen peroxide is a common and environmentally friendly oxidant for the conversion of sulfides to sulfones. The selectivity towards the sulfone can often be achieved by using a higher concentration of H₂O₂, a suitable catalyst, and adjusting the reaction temperature. For example, a silica-based tungstate (B81510) catalyst has been used for the selective oxidation of sulfides to either sulfoxides or sulfones with 30% H₂O₂ at room temperature. Similarly, carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have been employed as a recyclable nanocatalyst for the selective oxidation of sulfides to sulfones with H₂O₂ under solvent-free conditions.

Other reagents for the synthesis of sulfones from sulfides include urea-hydrogen peroxide in the presence of phthalic anhydride, which provides a metal-free and environmentally benign method. A combination of sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents has also been reported as a practical method for this transformation.

The table below outlines some of the methods for the overoxidation of sulfides to sulfones.

| Oxidant | Catalyst / Conditions | Solvent | Key Features |

| Hydrogen Peroxide (H₂O₂) | Silica-Based Tungstate | Room Temperature | Recyclable catalyst, selective to sulfoxide or sulfone. |

| Hydrogen Peroxide (H₂O₂) | Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH) | Solvent-free | Recyclable nanocatalyst, environmentally friendly. |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate (B1210297) | Metal-free, avoids overoxidation to other byproducts. |

| Sodium Chlorite (NaClO₂) | Hydrochloric Acid (HCl) | Ethyl Acetate / Acetonitrile | Practical and scalable. |

The synthesis of enantiomerically pure sulfoxides is of great interest, and biocatalysis offers a powerful tool to achieve this. Enzymes such as monooxygenases and peroxidases can catalyze the asymmetric oxidation of prochiral sulfides to chiral sulfoxides with high enantioselectivity.

Flavin-containing monooxygenases (FMOs) are a class of enzymes known to catalyze the selective oxygenation of heteroatoms, including sulfur. Bacterial FMOs have been explored for their ability to convert aromatic sulfides into chiral sulfoxides. These enzymes use molecular oxygen as the oxidant and NADPH as a cofactor. Cytochrome P450 monooxygenases are another important class of enzymes capable of performing sulfoxidation reactions.

Chloroperoxidase (CPO) from the fungus Caldariomyces fumago is a versatile heme-containing enzyme that can catalyze the oxidation of a wide range of organic sulfides to their corresponding sulfoxides. The enantioselectivity of these biocatalytic reactions can often be tuned by modifying the enzyme's active site through protein engineering or by optimizing the reaction conditions.

Electrochemical methods provide a green and efficient alternative to traditional chemical oxidation. In the context of this compound, anodic oxidation can be employed to form the corresponding sulfoxide or sulfone. These reactions avoid the use of stoichiometric chemical oxidants, with the electron serving as the "reagent."

The selectivity of the electrochemical oxidation of sulfides can be controlled by adjusting parameters such as the applied current or potential, the solvent, and the supporting electrolyte. For instance, the oxidation of aryl alkyl sulfides to sulfoxides has been achieved in good yield using a constant current in dimethylformamide (DMF), while the formation of sulfones is favored in methanol (B129727) at a higher current. The oxygen atom incorporated into the sulfoxide or sulfone is typically derived from water present in the reaction medium.

Redox mediators can also be employed in electrochemical sulfoxidation. For example, halide ions can act as mediators to facilitate the oxidation of the sulfide to the sulfoxide.

Once the sulfoxide, (2-Bromophenyl)(propyl)sulfoxide, is formed, it can undergo further transformations. The Pummerer reaction is a classic transformation of sulfoxides bearing at least one α-hydrogen. This reaction typically involves the treatment of the sulfoxide with an activating agent, such as acetic anhydride, which leads to the formation of an α-acyloxy thioether.

The mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by the anhydride. Subsequent elimination of a proton from the α-carbon generates a thionium (B1214772) ion intermediate. This electrophilic intermediate is then trapped by a nucleophile, typically the acetate anion generated in the first step, to yield the final product.

For (2-Bromophenyl)(propyl)sulfoxide, the Pummerer reaction would be expected to occur on the methylene (B1212753) carbon of the propyl group, as the aryl carbon is not susceptible to this transformation. This reaction provides a route to functionalize the carbon atom adjacent to the sulfur, further expanding the synthetic utility of this class of compounds.

Carbon-Sulfur Bond Activation and Cleavage Reactions

The carbon-sulfur (C-S) bond in aryl sulfides, including this compound, can be activated and cleaved under various conditions, opening pathways for further molecular transformations. lnpu.edu.cn Transition-metal catalysis is a prominent strategy for achieving C-S bond cleavage. rsc.org These reactions are crucial in fields ranging from petroleum desulfurization to the synthesis of complex organic molecules. lnpu.edu.cn

Homogeneous transition metal complexes have been extensively studied to understand the fundamental processes of C-S bond cleavage in organosulfur compounds. rsc.org The activation of the typically inert C-S bond often involves the oxidative addition of the bond to a low-valent transition metal center. dicp.ac.cn However, establishing a catalytic cycle can be challenging due to the strong coordination of sulfur species to the metal, which can lead to catalyst deactivation. dicp.ac.cnnih.gov

Recent advances have focused on developing more efficient catalytic systems. For instance, palladium-catalyzed reactions have been developed for the alkyl-aryl exchange of thioethers, proceeding via the cleavage of the C(sp³)–S bond. chemrxiv.org These transformations can be facilitated by supported nanoparticles, such as Au–Pd alloys on a TiO₂ support. chemrxiv.org The mechanism of such reactions can involve steps like β-hydride elimination, allowing for a broad scope of alkyl groups to be used. chemrxiv.org

Photochemical methods also provide a route for C-S bond cleavage. Irradiation of alkyl and benzyl (B1604629) sulfides with UV light can induce homolytic cleavage of the C-S bond, generating thiyl and alkyl radicals. researchgate.net These radical intermediates can then participate in various subsequent reactions, including coupling, hydrogen abstraction, and disproportionation. researchgate.net

While specific studies on the C-S bond activation of this compound are not extensively documented, the general principles of aryl sulfide chemistry suggest its susceptibility to these transformations. The presence of the aryl bromide moiety might influence the reactivity, potentially participating in or competing with reactions at the C-S bond, depending on the chosen catalytic system and reaction conditions.

Ligand Exchange and Aryl Exchange Reactions with the Sulfide Moiety

The sulfide moiety in this compound can undergo exchange reactions, providing a pathway to modify the sulfur-containing part of the molecule. These reactions are conceptually related to C-S bond activation and often proceed through similar intermediates.

Aryl exchange reactions in thioethers have been developed, for example, using nickel catalysis. nih.gov This type of transformation allows for the swapping of the aryl group attached to the sulfur atom. While less common than cross-coupling reactions at the aryl halide, these methods offer a distinct strategy for molecular diversification.

Thiol-thioester exchange is a well-understood process, particularly in aqueous media, and highlights the dynamic nature of the C-S bond in certain contexts. harvard.edu Although this compound is a thioether and not a thioester, the principles of nucleophilic attack at the sulfur or adjacent carbon are relevant. In the context of thioethers, exchange reactions are more aptly described as transformations involving the cleavage of one C-S bond and the formation of another.

For this compound, a hypothetical aryl exchange reaction could involve reacting it with another aryl species in the presence of a suitable catalyst, leading to the displacement of the 2-bromophenyl group and the formation of a new aryl propyl sulfide. The feasibility and efficiency of such a reaction would depend on the relative stability of the starting materials and products, as well as the specifics of the catalytic system employed.

Reactions at the Aryl Bromine Moiety

The bromine atom on the aromatic ring of this compound is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netnobelprize.org The aryl bromide of this compound is an excellent electrophilic partner for this reaction. nih.gov

This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.govresearchgate.net The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org

The reaction of this compound with various aryl or vinyl boronic acids would be expected to proceed smoothly to afford the corresponding biaryl or styrenyl derivatives, respectively. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | libretexts.org |

| Ligand | Phosphine-based (e.g., PPh₃, SPhos) | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | nih.govmdpi.com |

| Solvent | Toluene, Dioxane, DME, often with water | researchgate.netmdpi.com |

| Boron Reagent | Arylboronic acids, vinylboronic acids | libretexts.orgresearchgate.net |

This table presents typical conditions and is not based on specific experimental data for this compound.

The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, involving the reaction of an aryl halide with a primary or secondary amine in the presence of a base. libretexts.orgrsc.org This reaction is a cornerstone for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and other functional materials. libretexts.org

This compound can serve as the aryl halide component in this reaction, allowing for the introduction of a wide range of nitrogen-containing functionalities. The reaction mechanism is analogous to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, coordination of the amine, deprotonation, and reductive elimination. libretexts.org The choice of a suitable phosphine (B1218219) ligand is often critical for the success of these reactions. libretexts.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | libretexts.org |

| Ligand | Buchwald or Hartwig phosphine ligands | libretexts.org |

| Base | NaOt-Bu, K₃PO₄ | libretexts.org |

| Solvent | Toluene, Dioxane | libretexts.org |

| Amine | Primary or secondary alkyl or aryl amines | libretexts.org |

This table illustrates general conditions and is not derived from specific experiments with this compound.

Beyond C-C and C-N bond formation, the aryl bromide of this compound can participate in other important cross-coupling reactions. For instance, palladium- or copper-catalyzed couplings with alcohols or phenols can be used to form diaryl ethers or aryl alkyl ethers (C-O bond formation). Similarly, coupling with thiols can be employed to generate diaryl sulfides or aryl alkyl sulfides (C-S bond formation). nih.gov

The synthesis of aryl sulfides via metal catalysis has seen significant development, with various catalysts capable of withstanding the potential deactivating effects of sulfur compounds. nih.gov Both palladium and copper-based systems are commonly used for the arylation of thiols. nih.govacsgcipr.org Nickel-catalyzed processes have also been reported for the synthesis of biaryl sulfides. nih.gov

These reactions expand the synthetic utility of this compound, allowing for the introduction of a diverse array of functional groups at the aromatic ring. The choice of metal catalyst (Pd, Cu, Ni, etc.), ligands, and reaction conditions determines the outcome and efficiency of these transformations. nih.govacsgcipr.org

Table 3: Overview of Other Cross-Coupling Reactions for Aryl Bromides

| Bond Formed | Coupling Partner | Typical Catalyst System | Reference |

| C-O | Alcohols, Phenols | Cu- or Pd-based | acsgcipr.org |

| C-S | Thiols, Disulfides | Pd-, Cu-, or Ni-based | nih.gov |

This table provides a general summary and is not based on specific experimental data for this compound.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. However, the reactivity of this compound in such transformations is expected to be limited under standard SNAr conditions. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom) to activate the aromatic ring towards nucleophilic attack. The propylthio group (-SPr) is not a strong activating group for this type of reaction.

For a successful nucleophilic displacement of the bromide, the reaction would likely necessitate harsh conditions or the use of a catalyst. Without activating groups, the direct attack of a nucleophile on the aromatic ring is energetically unfavorable.

Table 1: Predicted Reactivity of this compound in Nucleophilic Aromatic Substitution

| Nucleophile | Predicted Reactivity | Rationale |

| Strong Nucleophiles (e.g., RO⁻, R₂N⁻) | Low to negligible | The absence of electron-withdrawing groups on the aromatic ring deactivates it towards SNAr. |

| Transition Metal Catalysis | Potentially reactive | Palladium or copper catalysts can facilitate nucleophilic substitution through alternative mechanisms like Buchwald-Hartwig amination or Ullmann condensation. |

Reductive Debromination and Hydrogenation

The carbon-bromine bond in this compound can be cleaved through reductive processes, offering a pathway to synthesize (Propyl)phenylsulfane. Catalytic hydrogenation is a common and effective method for the reductive dehalogenation of aryl halides.

This transformation is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction generally proceeds under mild conditions and is tolerant of the thioether functionality. The general transformation can be represented as follows:

Reaction Scheme: this compound + H₂ --(Pd/C)--> (Propyl)phenylsulfane + HBr

Table 2: Representative Conditions for Reductive Debromination of Aryl Bromides

| Catalyst | Hydrogen Source | Solvent | Temperature | Observations on Analogous Systems |

| 10% Pd/C | H₂ (gas) | Methanol, Ethanol | Room Temperature | Aryl bromides are readily reduced under these conditions. The thioether group is generally stable. |

| 10% Pd/C | Formic acid / Triethylamine (B128534) | Dioxane, THF | Room Temperature to 80 °C | Transfer hydrogenation is an alternative to using hydrogen gas and is effective for aryl bromide reduction. |

| NiCl₂ / NaBH₄ | - | Methanol | 0 °C to Room Temperature | Metal hydride systems can also effect the reduction, although chemoselectivity might be a concern. |

Reactivity of the Propyl Alkyl Chain

The propyl group attached to the sulfur atom provides sites for functionalization, primarily through the activation of its C-H bonds.

Aliphatic Carbon-Hydrogen Functionalization

The direct functionalization of the aliphatic C-H bonds of the propyl chain in this compound presents a significant synthetic challenge due to the inert nature of these bonds. However, advances in transition metal catalysis have enabled such transformations. The position of functionalization (α, β, or γ to the sulfur atom) is highly dependent on the catalytic system employed.

α-Functionalization: The C-H bonds at the α-position (adjacent to the sulfur atom) are the most activated due to the influence of the heteroatom. Palladium-catalyzed α-arylation of thioethers has been reported, providing a route to introduce aryl groups at this position.

β- and γ-Functionalization: Achieving functionalization at the more remote β and γ positions is significantly more challenging and typically requires directing groups to position the catalyst in proximity to the target C-H bond.

Table 3: Potential C-H Functionalization Reactions of the Propyl Chain

| Position | Reaction Type | Catalyst/Reagent | Comments |

| α-CH₂ | Arylation | Pd catalyst / Ligand / Base | Well-established for thioethers, leading to the formation of a C-C bond. |

| β-CH₂ | Arylation/Alkylation | Pd or Rh catalyst with a directing group | Requires the installation of a directing group on the aromatic ring to facilitate remote C-H activation. |

| γ-CH₃ | Arylation/Alkylation | Pd or Rh catalyst with a specific directing group | The terminal methyl group is the least reactive, and its selective functionalization is the most challenging. |

Remote Functionalization Strategies

Remote functionalization strategies aim to selectively activate C-H bonds that are distant from the primary functional groups of a molecule. In the context of this compound, this would involve the selective modification of the β- or γ-positions of the propyl chain.

These strategies often rely on the use of a directing group, which is typically installed on the aromatic ring. This directing group coordinates to a transition metal catalyst and positions it to interact with and activate a specific remote C-H bond through the formation of a large-membered metallacycle. While powerful, the application of these methods to a simple substrate like this compound would necessitate a multi-step sequence involving the introduction and subsequent removal of the directing group.

Another emerging strategy involves radical translocation, where a radical generated at one position of the molecule can abstract a hydrogen atom from a remote C-H bond, which can then be functionalized. The applicability of such methods to the propyl chain of this compound would depend on the specific reaction conditions and the generation of a suitable radical species.

Mechanistic Investigations and Theoretical Studies of 2 Bromophenyl Propyl Sulfane Reactions

Reaction Mechanism Elucidation for Synthetic Pathways

Understanding the step-by-step process of how (2-Bromophenyl)(propyl)sulfane is formed is fundamental to controlling reaction outcomes. The synthesis of aryl sulfides has evolved significantly, with transition-metal catalysis being a primary focus of mechanistic studies.

Transition-metal catalysis is the most prevalent method for forming the carbon-sulfur bond in aryl sulfides. nih.govnih.gov The choice of metal, ligand, and reaction conditions profoundly influences the efficiency and scope of the transformation.

Palladium Catalysis: Palladium complexes are widely used for C–S cross-coupling reactions. The seminal work by Migita demonstrated the use of Pd[P(Ph)3]4 for the thiation of aryl bromides. nih.gov Subsequent advancements have focused on the development of more active and stable catalyst systems. Ligands play a critical role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. Bidentate phosphine (B1218219) ligands, such as 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) and Josiphos-type ligands, are often successful because they remain coordinated to the metal, preventing catalyst deactivation by highly nucleophilic thiolates. nih.govnih.gov For instance, the Buchwald group found that a catalyst system using the bidentate ligand DiPPF was optimal for the synthesis of aryl sulfides from aryl chlorides. nih.govresearchgate.net

Nickel Catalysis: Nickel-based catalysts offer a cost-effective alternative to palladium. Nickel(II) complexes with bidentate phosphine ligands have been shown to be effective for aryl sulfide (B99878) formation. nih.gov More recently, nickel catalysts have been employed in novel aryl exchange reactions, where a Ni/dcypt (dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine) system is capable of cleaving and forming aryl–S bonds, allowing for the synthesis of aryl sulfides without the use of odorous thiols. nih.govchemrxiv.org

Copper Catalysis: Copper-catalyzed C–S bond formation, often referred to as a Chan-Lam type coupling, is another important method. Buchwald reported a practical synthesis using CuI with ethylene (B1197577) glycol, which likely acts as a ligand to stabilize the copper species during the reaction. nih.gov

The table below summarizes representative catalyst systems used in the synthesis of aryl sulfides, which are applicable to the formation of this compound.

| Catalyst/Ligand System | Metal | Typical Substrates | Key Features |

| Pd[P(Ph)3]4 | Palladium | Aryl bromides, Thiols | One of the earliest reported systems; requires high temperatures. nih.gov |

| Pd(OAc)2 / DiPPF | Palladium | Aryl chlorides, Thiols | Highly efficient and functional group tolerant system. nih.govresearchgate.net |

| NiCl2(dppf) / dppf | Nickel | Aryl mesylates, Thiols | Utilizes aryl mesylates as coupling partners with zinc metal as a reductant. nih.gov |

| Ni(cod)2 / dcypt | Nickel | Aryl sulfides, Aromatic esters | Enables thiol-free synthesis via an aryl exchange mechanism. nih.govchemrxiv.org |

| CuI / Ethylene Glycol | Copper | Aryl iodides, Thiols | Good functional group tolerance, including anilines and phenols. nih.gov |

The generally accepted mechanism for palladium-catalyzed C–S bond formation proceeds through a standard catalytic cycle common to many cross-coupling reactions. nih.govresearchgate.net

Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 2-bromotoluene) to form a Pd(II) intermediate. This step is often turnover-limiting in cross-coupling reactions. acs.org

Thiolate Complex Formation: The resulting Pd(II) complex reacts with the metal thiolate (formed by deprotonation of the thiol by a base) in a transmetalation-like step to form a palladium thiolate complex, displacing the halide. nih.govacs.org

Reductive Elimination: The aryl and propylthio groups on the palladium center couple, and the final product, this compound, is eliminated from the metal center, regenerating the active Pd(0) catalyst. nih.govresearchgate.net

Mechanistic studies by Campagne and Jutand on a palladium-mediated C–S coupling reaction detected palladium complexes corresponding to each step in the proposed cycle using NMR spectroscopy and electrochemical techniques. nih.gov In some nickel-catalyzed aryl exchange reactions, a more complex cycle involving simultaneous oxidative addition of an aryl sulfide and an aromatic ester has been proposed, followed by ligand exchange between the generated aryl–Ni–SR and aryl–Ni–OAr species. chemrxiv.org

While transition-metal-catalyzed pathways are dominant, other mechanisms are known for the formation of C-S bonds.

Ionic Mechanisms: Metal-free arylations of thiols can proceed through an ionic pathway. For example, the reaction of thiols with diaryliodonium salts under basic conditions is proposed to proceed via an inner-sphere pathway involving the formation of an Ar2I(SR) intermediate, followed by reductive elimination. chemrxiv.org Acid-mediated couplings with diaryliodonium salts may involve the formation of a sulfonium (B1226848) salt intermediate, which then undergoes nucleophilic substitution. organic-chemistry.org

Radical Mechanisms: The opening of the elemental sulfur (S8) ring, a key step in many sulfur-incorporation reactions, can occur through a radical mechanism, typically at high temperatures. rsc.org In the context of C-S bond formation, visible-light-promoted, metal-free cross-coupling reactions between thiols and aryl halides suggest the involvement of radical intermediates. organic-chemistry.org Mechanistic studies on the oxidation of sulfides can also involve sulfur radical cations as key intermediates. researchgate.net

Mechanistic Studies of Functional Group Transformations (e.g., Oxidation, Cross-Coupling)

Once formed, the sulfide moiety in this compound can undergo further transformations. Mechanistic studies of these reactions are essential for synthetic planning.

Cross-Coupling Reactions: The aryl bromide portion of the molecule remains a reactive handle for subsequent cross-coupling reactions. Furthermore, the entire aryl sulfide can participate in transformations like the nickel-catalyzed aryl exchange, where the aryl-sulfur bond is cleaved and reformed with a different aryl group. Mechanistic studies of this process confirmed that it proceeds through the oxidative addition of the aryl sulfide to a Ni(0) complex. chemrxiv.orgacs.org

Oxidation: The sulfur atom in an aryl sulfide is readily oxidized to form sulfoxides and sulfones. wikipedia.orgbritannica.com The mechanism of oxidation often involves an initial electron transfer from the sulfide to the oxidant to form a sulfur radical cation, which then reacts further. researchgate.net For example, the oxidation of aryl sulfides by nonheme iron(IV)-oxo complexes is proposed to occur via an electron transfer-oxygen rebound (ET-OT) mechanism. researchgate.net

Computational Chemistry and Molecular Modeling

Theoretical calculations have become an indispensable tool for elucidating complex reaction mechanisms that are difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules and calculate the thermodynamics and kinetics of chemical reactions. For reactions involving aryl sulfides, DFT calculations can:

Map Reaction Pathways: By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.netbeilstein-journals.org This allows for the identification of the most energetically favorable pathway.

Identify Rate-Determining Steps: The transition state with the highest energy barrier on the reaction profile corresponds to the rate-determining step of the reaction. beilstein-journals.orgacs.org For example, in a copper-catalyzed arylation-cyclization reaction, DFT calculations compared two pathways and identified the ring-formation step as rate-determining in one path, while an aryl-transfer step was rate-limiting in another. beilstein-journals.org

Elucidate the Role of Catalysts and Ligands: DFT can model the geometry of catalyst-substrate complexes and explain how different ligands influence reactivity. Calculations have been used to shed light on the crucial role of transient sulfinate anions in palladium-catalyzed sulfonylative cross-coupling reactions. researchgate.net

Distinguish Between Mechanisms: DFT was used to study the pyrolysis of allyl benzyl (B1604629) sulfide, where calculations of the activation energy for a concerted pericyclic mechanism showed good agreement with experimental data, while a radical mechanism was ruled out due to a much higher calculated activation energy. scribd.com Similarly, DFT calculations demonstrated that the metal-free arylation of thiols with diaryliodonium salts follows an inner-sphere pathway rather than other potential routes. chemrxiv.org

The following table presents a conceptual summary of how DFT is applied to study reaction mechanisms relevant to aryl sulfides.

| Mechanistic Question | DFT Application | Finding |

| Preferred Reaction Pathway | Calculation of free energy profiles for multiple potential routes. | Comparison of activation barriers identifies the lowest-energy path. beilstein-journals.org |

| Role of Additives | Modeling the interaction of additives with intermediates. | Revealed the crucial role of a transient sulfinate anion in a Pd-catalyzed reaction. researchgate.net |

| Concerted vs. Stepwise Mechanism | Locating transition states and intermediates. | Pyrolysis of an allyl sulfide was shown to be a concerted retro-ene reaction. scribd.com |

| Stereoselectivity | Calculating energies of diastereomeric transition states. | Noncovalent interactions were found to govern stereoselectivity in certain coupling reactions. acs.org |

Conformational Analysis and Stereoelectronic Effects

The reactivity and chemical behavior of this compound are intrinsically linked to its three-dimensional structure and the subtle interplay of electronic effects. A thorough conformational analysis, supported by theoretical calculations, provides critical insights into the molecule's preferred spatial arrangements and the underlying stereoelectronic factors that govern its stability. While direct experimental data for this compound is not extensively available, analogies can be drawn from computational studies on closely related ortho-substituted thioanisoles.

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-S bond and the C(propyl)-S bond. The orientation of the propyl group relative to the phenyl ring is of particular importance. Theoretical models suggest that the molecule predominantly exists in conformations where the propyl group is oriented away from the bulky bromine atom to minimize steric hindrance.

Rotation around the C(aryl)-S bond gives rise to different conformers, characterized by the dihedral angle between the plane of the phenyl ring and the C-S-C plane of the thioether. In contrast to unsubstituted thioanisole, which often favors a planar conformation to maximize overlap between the sulfur lone pair and the aromatic π-system, the presence of an ortho-bromo substituent introduces significant steric and electronic perturbations. This ortho-substituent is expected to destabilize a fully planar conformation due to steric repulsion with the propyl group. Consequently, this compound is predicted to adopt a non-planar (gauche-like) conformation as its global minimum.

Stereoelectronic effects play a crucial role in determining the conformational preferences of this compound. One of the key interactions is the hyperconjugation between the sulfur lone pair orbitals (nS) and the antibonding orbital of the C(aryl)-Br bond (σC-Br). This nS → σC-Br interaction is stabilizing and is maximized when the sulfur lone pair and the C-Br bond are anti-periplanar. This stereoelectronic requirement further favors a non-planar conformation.

Furthermore, the electron-withdrawing nature of the bromine atom influences the electronic properties of the sulfur atom and the aromatic ring. This inductive effect can impact the energy of the frontier molecular orbitals and, consequently, the reactivity of the molecule.

To quantify these conformational preferences, theoretical calculations using methods like Density Functional Theory (DFT) are employed. The results of such calculations for a model system like (2-Bromophenyl)(methyl)sulfane can provide valuable estimates for the propyl analogue.

| Conformer | Relative Energy (kcal/mol) | C2-C1-S-C(alkyl) Dihedral Angle (°) | Key Stereoelectronic Interaction |

|---|---|---|---|

| Global Minimum (Gauche) | 0.0 | ~75° | Moderate nS → π* overlap, minimized steric repulsion |

| Transition State 1 (Planar, syn) | ~4.5 | 0° | Maximized nS → π* overlap, severe steric repulsion with Br |

| Local Minimum (Perpendicular) | ~2.0 | 90° | Minimal nS → π* overlap, reduced steric hindrance |

| Transition State 2 (Planar, anti) | ~3.0 | 180° | Maximized nS → π* overlap, moderate steric repulsion |

Prediction of Reactivity and Selectivity

The insights gained from the conformational analysis and understanding of stereoelectronic effects provide a solid foundation for predicting the reactivity and selectivity of this compound in various chemical transformations. The presence of multiple reactive sites—the aromatic ring, the sulfur atom, and the C-Br bond—suggests a rich and diverse chemistry.

Reactivity of the Sulfur Atom: The sulfur atom in this compound possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation. Theoretical studies on analogous aryl sulfides indicate that the HOMO is often localized on the sulfur atom. This suggests that electrophilic attack is likely to occur at the sulfur. Oxidation of the thioether to the corresponding sulfoxide (B87167) and sulfone is a common transformation. The stereoelectronic environment around the sulfur, influenced by the ortho-bromo substituent, can affect the rate and stereoselectivity of such oxidation reactions.

Reactivity of the Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution. However, the electron-withdrawing nature of the bromine atom and the thioether group (which can be either activating or deactivating depending on the interplay of inductive and resonance effects) will influence the regioselectivity of such reactions. Computational models, such as the calculation of Fukui functions or electrostatic potential maps, can predict the most likely sites for electrophilic attack.

Reactivity of the C-Br Bond: The carbon-bromine bond is a key site for reactivity, particularly in transition metal-catalyzed cross-coupling reactions. The C-Br bond can undergo oxidative addition to a low-valent metal catalyst (e.g., Palladium or Nickel), initiating catalytic cycles for the formation of new carbon-carbon or carbon-heteroatom bonds. Theoretical studies can be employed to calculate the energy barriers for oxidative addition and subsequent steps in the catalytic cycle, thereby predicting the feasibility and efficiency of different cross-coupling reactions.

The interplay between the different reactive sites can lead to complex reaction pathways. For instance, intramolecular reactions involving the sulfur atom and a reactive intermediate generated at the C-Br bond are conceivable.

| Parameter | Predicted Value/Observation | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high, with significant contribution from sulfur p-orbitals | Susceptibility of the sulfur atom to electrophilic attack and oxidation |

| LUMO Energy | Relatively low, with significant contribution from the σ*C-Br orbital | Susceptibility of the C-Br bond to nucleophilic attack or oxidative addition |

| Calculated Atomic Charges (Mulliken) | Negative charge on sulfur, positive charge on the carbon attached to bromine | Guides the approach of electrophiles to sulfur and nucleophiles to the C-Br carbon |

| Calculated Bond Dissociation Energy (C-Br) | Lower than in unsubstituted bromobenzene | Facilitates oxidative addition in cross-coupling reactions |

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for a detailed mapping of the molecular structure.

Proton (¹H) NMR spectroscopy of (2-Bromophenyl)(propyl)sulfane would be expected to show distinct signals for the aromatic protons of the 2-bromophenyl group and the aliphatic protons of the propyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the sulfur atom, as well as the anisotropic effect of the benzene (B151609) ring.

The aromatic region would likely display a complex multiplet pattern for the four protons on the substituted benzene ring. Based on data from similar compounds like 2-bromothioanisole, these protons would be expected to resonate in the range of δ 6.9-7.5 ppm. chemicalbook.com The proton ortho to the bromine atom and the proton ortho to the propylthio group would be the most deshielded.

The propyl group would exhibit three distinct sets of signals:

A triplet corresponding to the methyl (-CH₃) protons, typically found in the upfield region around δ 1.0 ppm.

A multiplet (sextet) for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, expected around δ 1.6-1.8 ppm.

A triplet for the methylene (-CH₂-) protons directly attached to the sulfur atom, shifted downfield due to the electronegativity of sulfur, appearing around δ 2.9-3.0 ppm.

The splitting patterns (singlet, doublet, triplet, etc.) arise from spin-spin coupling between neighboring non-equivalent protons and provide valuable information about the connectivity of the atoms.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.9 - 7.5 | Multiplet |

| -S-CH₂ -CH₂-CH₃ | 2.9 - 3.0 | Triplet |

| -S-CH₂-CH₂ -CH₃ | 1.6 - 1.8 | Sextet |

This interactive table summarizes the predicted proton NMR chemical shifts.

Carbon (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. In this compound, a total of nine distinct carbon signals would be expected, assuming no accidental overlap.

The carbon atoms of the benzene ring would resonate in the aromatic region (δ 120-140 ppm). The carbon atom bonded to the bromine (C-Br) and the carbon atom bonded to the sulfur (C-S) would have their chemical shifts significantly influenced by these substituents. The C-Br signal is typically found around δ 120-125 ppm, while the C-S signal would be further downfield. orgsyn.org The other four aromatic carbons would have shifts in the characteristic aromatic region. libretexts.orglibretexts.orgbhu.ac.in

The three carbon atoms of the propyl group would appear in the aliphatic region of the spectrum. The carbon of the methylene group attached to the sulfur (-S-CH₂-) would be the most deshielded of the three, appearing around δ 35-45 ppm. The other two carbons of the propyl chain would be found further upfield. libretexts.orglibretexts.orgbhu.ac.in

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-S | 135 - 140 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-Br | 120 - 125 |

| -S-CH₂ -CH₂-CH₃ | 35 - 45 |

| -S-CH₂-CH₂ -CH₃ | 20 - 25 |

This interactive table presents the predicted carbon-13 NMR chemical shifts.

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would be used to confirm the connectivity within the propyl group, showing cross-peaks between the -CH₂-S and the adjacent -CH₂- protons, and between that -CH₂- and the terminal -CH₃ protons. It would also help in tracing the connectivity of the coupled protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal. For example, the proton signal around δ 2.9-3.0 ppm would show a cross-peak with the carbon signal at δ 35-45 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. For instance, the protons of the -S-CH₂- group would show a correlation to the aromatic carbon atom attached to the sulfur, confirming the link between the propyl group and the bromophenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

A key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. whitman.edu This results in two peaks of almost equal intensity for the molecular ion, M⁺ and (M+2)⁺.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways for alkyl aryl sulfides and brominated compounds. scribd.comnih.govconsensus.app

α-Cleavage: Cleavage of the bond between the sulfur and the propyl group, or within the propyl group itself, is a common fragmentation pathway for sulfides. scribd.commiamioh.edu

Cleavage of the C-Br bond: Loss of a bromine radical is a common fragmentation for brominated aromatic compounds. youtube.com

Loss of the propyl group: Cleavage of the C-S bond can lead to the loss of the propyl radical, resulting in a fragment corresponding to the 2-bromothiophenol (B30966) cation.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 232/234 | [M]⁺, Molecular ion |

| 189/191 | [M - C₃H₇]⁺ |

| 153 | [M - Br]⁺ |

This interactive table details the expected major fragments in the mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

Aromatic C-H stretching: Aromatic C-H bonds typically show stretching vibrations in the region of 3000-3100 cm⁻¹. libretexts.orgorgchemboulder.com

Aliphatic C-H stretching: The C-H bonds of the propyl group would exhibit stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. vscht.cz

Aromatic C=C stretching: The carbon-carbon double bonds within the benzene ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. orgchemboulder.com

C-S stretching: The carbon-sulfur bond stretching is a weaker absorption and is typically found in the fingerprint region, around 600-800 cm⁻¹. cdnsciencepub.comoptica.org

C-Br stretching: The carbon-bromine bond stretching vibration is also found in the lower frequency region of the spectrum, typically between 500 and 690 cm⁻¹. libretexts.org

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Type of Vibration |

|---|---|---|

| 3000 - 3100 | Aromatic C-H | Stretch |

| 2850 - 2960 | Aliphatic C-H | Stretch |

| 1400 - 1600 | Aromatic C=C | Stretch |

| 600 - 800 | C-S | Stretch |

This interactive table summarizes the characteristic infrared absorption frequencies.

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govyoutube.com While this compound is likely a liquid at room temperature, this technique would be invaluable for determining the solid-state structure of any crystalline derivatives.

Should a crystalline derivative be prepared, single-crystal X-ray diffraction analysis would yield detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com This data provides unequivocal proof of the molecular structure and conformation. For example, the analysis could reveal the dihedral angle between the plane of the phenyl ring and the C-S-C plane, offering insights into the molecule's preferred conformation in the crystalline lattice. The study of crystal structures of related substituted thiadiazole and triazolo-pyridazino-indole derivatives has provided definitive structural confirmation for those classes of compounds. mdpi.commdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromothioanisole |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn allows for the confirmation of its empirical formula. For "this compound" (C₉H₁₁BrS), the theoretical elemental composition can be calculated based on its molecular formula. This theoretical data would then be compared against experimental values obtained from elemental analysis instrumentation.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 46.76 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.84 |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.57 |

| Sulfur | S | 32.065 | 1 | 32.065 | 13.88 |

| Total | 231.156 | 100.00 |

Note: This table represents theoretical values. Experimental data from actual analysis of the compound is not available in the searched literature.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, EPR, XPS)

Advanced spectroscopic techniques are crucial for elucidating the electronic structure, bonding, and chemical environment of atoms within a molecule.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For an aromatic compound like "this compound," one would expect to observe absorption bands in the UV region corresponding to π → π* transitions of the benzene ring. The presence of the bromine and sulfur substituents would likely cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene. However, no specific UV-Vis spectral data for this compound has been reported.

Electron Paramagnetic Resonance (EPR) Spectroscopy